molecular formula C9H11NO4 B6619658 1-N-hydroxy4-ethoxy-2-hydroxybenzene-1-carboximidic acid CAS No. 27286-96-0

1-N-hydroxy4-ethoxy-2-hydroxybenzene-1-carboximidic acid

Cat. No.: B6619658
CAS No.: 27286-96-0
M. Wt: 197.19 g/mol
InChI Key: ACKDFVUSXDMIMB-UHFFFAOYSA-N
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Description

1-N-hydroxy4-ethoxy-2-hydroxybenzene-1-carboximidic acid is an organic compound with the molecular formula C9H11NO4 It is characterized by the presence of hydroxyl, ethoxy, and carboximidic acid functional groups attached to a benzene ring

Preparation Methods

The synthesis of 1-N-hydroxy4-ethoxy-2-hydroxybenzene-1-carboximidic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-ethoxy-2-hydroxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base to form the corresponding oxime. This intermediate is then subjected to cyclization under acidic conditions to yield the desired carboximidic acid .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods typically focus on improving yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-N-hydroxy4-ethoxy-2-hydroxybenzene-1-carboximidic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitroso group can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-N-hydroxy4-ethoxy-2-hydroxybenzene-1-carboximidic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-N-hydroxy4-ethoxy-2-hydroxybenzene-1-carboximidic acid involves its interaction with specific molecular targets. The hydroxyl and carboximidic acid groups can form hydrogen bonds with biological macromolecules, affecting their structure and function. The compound may also act as a radical scavenger, neutralizing reactive oxygen species and protecting cells from oxidative damage .

Comparison with Similar Compounds

1-N-hydroxy4-ethoxy-2-hydroxybenzene-1-carboximidic acid can be compared with similar compounds such as 1-N-hydroxy4-hydroxybenzene-1-carboximidic acid. While both compounds share similar structural features, the presence of the ethoxy group in this compound imparts unique chemical and biological properties. For example, the ethoxy group may enhance the compound’s solubility and stability, making it more suitable for certain applications .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical structure allows it to participate in a wide range of reactions and interact with biological targets, making it a valuable subject of research.

Properties

IUPAC Name

4-ethoxy-N,2-dihydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-2-14-6-3-4-7(8(11)5-6)9(12)10-13/h3-5,11,13H,2H2,1H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKDFVUSXDMIMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C(=O)NO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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